2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as 5-amino-1,3,4-thiadiazol-2-[(n-substituted benzyol)]sulphonamide derivatives, have shown cytotoxic activity against various cell lines, including hek293 (human epidermal kidney cell line), bt474 (breast cancer cell line), and nci-h226 (lung cancer cell line) . These cell lines could potentially be the targets of the compound.
Mode of Action
It’s known that similar compounds can induce growth inhibition in certain cell lines . This suggests that the compound might interact with its targets, leading to changes in cell growth and proliferation.
Biochemical Pathways
Similar compounds have been shown to exhibit antioxidant and free radical scavenging activities . This suggests that the compound might affect oxidative stress-related pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been synthesized under microwave irradiation , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been shown to induce growth inhibition in certain cell lines . This suggests that the compound might lead to changes in cell growth and proliferation.
Action Environment
The synthesis of similar compounds under microwave irradiation suggests that the reaction conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
This suggests that 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide might interact with certain enzymes, proteins, and other biomolecules, potentially disrupting their normal functions .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown cytotoxic properties, suggesting that they may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.
Coupling with Benzamide: The final step involves coupling the iodinated thiadiazole with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Scientific Research Applications
2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as anticancer, antimicrobial, and anti-inflammatory agents
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, such as 2-amino-1,3,4-thiadiazole.
Benzamide Derivatives: Compounds with the benzamide moiety but different heterocyclic rings, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)amides.
Uniqueness
2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the iodine atom and the thiadiazole ring, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXJYPYRHRKHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.